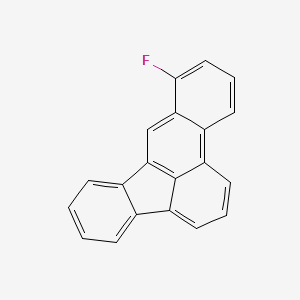
Benzo(b)flroranthene, 9-fluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo(b)fluoranthene, 9-fluoro- is a polycyclic aromatic hydrocarbon (PAH) that is part of a larger class of organic compounds known for their multiple aromatic rings These compounds are often found as pollutants resulting from the incomplete combustion of organic materials
準備方法
Synthetic Routes and Reaction Conditions
Benzo(b)fluoranthene, 9-fluoro- can be synthesized through several methods. One common approach involves the cyclization of 9-(2-bromobenzyl)fluorene in the presence of potassium carbonate and a palladium catalyst in dimethylacetamide at 80°C . Another method involves the reaction of 9-(2-aminophenyl)phenanthrene with tert-butyl nitrite in acetonitrile, which also produces small amounts of 9-phenylphenanthrene .
Industrial Production Methods
Industrial production of Benzo(b)fluoranthene, 9-fluoro- typically involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Benzo(b)fluoranthene, 9-fluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as bromination and nitration, are common.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Bromine in dichloromethane for bromination; nitrogen dioxide in dichloromethane for nitration.
Major Products
Oxidation: Quinones and other oxygenated PAHs.
Reduction: Dihydro derivatives.
Substitution: 1-bromobenzo(b)fluoranthene and 1-nitrobenzo(b)fluoranthene.
科学的研究の応用
Benzo(b)fluoranthene, 9-fluoro- has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its mutagenic and clastogenic effects in various biological systems.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
作用機序
The mechanism of action of Benzo(b)fluoranthene, 9-fluoro- involves its interaction with cellular DNA, leading to mutations and chromosomal damage. This compound induces dose-dependent increases in mutation frequencies in bone marrow and liver tissues . The primary mutations include C:G>A:T, C:G>T:A, and C:G>G:C, indicating that its metabolites mainly target guanines and cytosines . These mutagenic effects are similar to those of benzo(a)pyrene, another well-studied PAH .
類似化合物との比較
Similar Compounds
- Benzo(a)fluoranthene
- Benzo(j)fluoranthene
- Benzo(k)fluoranthene
- Rubicene
- Indenocorannulene
Uniqueness
Benzo(b)fluoranthene, 9-fluoro- is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. For example, the presence of a fluorine atom can significantly alter its electronic properties, making it useful in applications such as OLEDs . Additionally, its mutagenic profile and interaction with DNA distinguish it from other similar PAHs .
特性
CAS番号 |
89883-23-8 |
|---|---|
分子式 |
C20H11F |
分子量 |
270.3 g/mol |
IUPAC名 |
6-fluoropentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaene |
InChI |
InChI=1S/C20H11F/c21-19-10-4-7-14-16-9-3-8-15-12-5-1-2-6-13(12)18(20(15)16)11-17(14)19/h1-11H |
InChIキー |
DOZKKSUUOVKEFJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C5C=CC=C(C5=CC2=C43)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


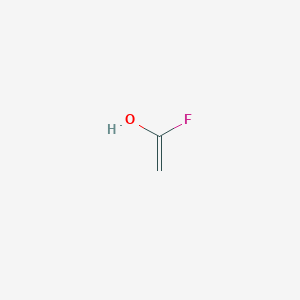
![3-[2,2,2-Trichloro-1-(1H-1,2,4-triazol-1-yl)ethyl]pentane-2,4-dione](/img/structure/B14379223.png)
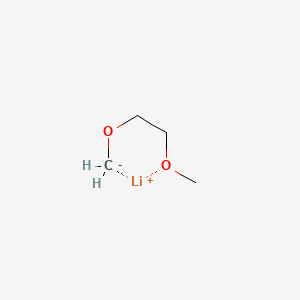
![2-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzamide](/img/structure/B14379225.png)

![N'-Butyl-N-(3-{2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)methanimidamide](/img/structure/B14379238.png)
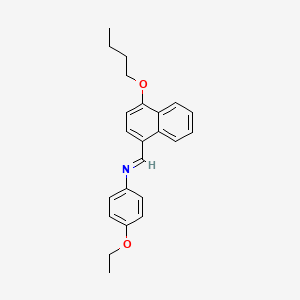
![2-Benzoyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14379249.png)
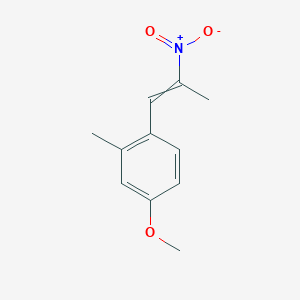
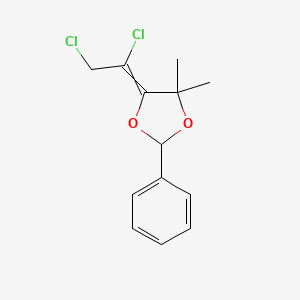
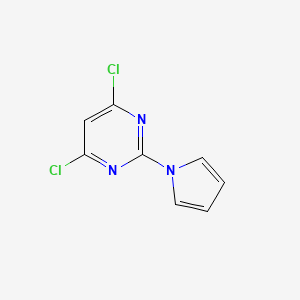
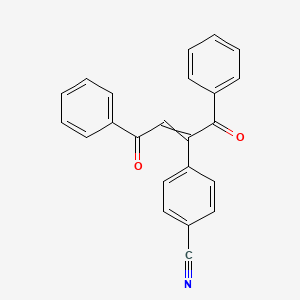
![6-{[4-(4-Methylphenyl)butyl]amino}hexanamide](/img/structure/B14379291.png)

